Advanced Chemical Profiling and Synthetic Utility of 3-Bromo-1H-inden-1-one
Advanced Chemical Profiling and Synthetic Utility of 3-Bromo-1H-inden-1-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern synthetic organic chemistry and drug development, the rapid assembly of complex, stereodefined molecular architectures relies heavily on versatile building blocks. 3-Bromo-1H-inden-1-one (CAS 90271-93-5) stands out as a highly privileged scaffold[1]. Featuring an
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the stereoelectronic causality behind its reactivity, explore its role as a precursor in the synthesis of neuroactive compounds like Indatraline, and provide self-validating experimental protocols designed for immediate laboratory implementation.
Physicochemical and Structural Profiling
The synthetic utility of 3-Bromo-1H-inden-1-one is governed by its distinct physicochemical properties. The electron-withdrawing nature of the C1 carbonyl group polarizes the conjugated double bond, making the C3 position highly electrophilic. However, the presence of the bromine atom allows the molecule to preferentially undergo oxidative addition with transition metals rather than simple Michael additions, effectively tuning its reactivity for cross-coupling[2].
Quantitative Data Summary
| Property | Value | Diagnostic Significance |
| Chemical Name | 3-Bromo-1H-inden-1-one | Standard IUPAC nomenclature |
| CAS Registry Number | 90271-93-5 | Unique identifier for procurement[1] |
| Molecular Formula | C | Determines mass spectrometric targets |
| Molecular Weight | 209.04 g/mol | Crucial for stoichiometric calculations[1] |
| Melting Point | 57.5 – 58.0 °C | Indicates a crystalline solid at room temp[1] |
| Boiling Point | 296.4 ± 40.0 °C (Predicted) | High BP necessitates non-distillative purification[1] |
| Density | 1.732 ± 0.06 g/cm³ (Predicted) | Relevant for solvent partitioning[1] |
| The |
Mechanistic Reactivity and Downstream Applications
The strategic placement of the vinylic bromide on the indenone core unlocks several high-value synthetic pathways:
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Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): The C-Br bond undergoes facile oxidative addition with Pd(0) species. When reacted with arylboronic acids (e.g., 3,4-dichlorophenylboronic acid), it yields 3-aryl-1H-inden-1-ones. This is the foundational step in the synthesis of Indatraline analogs, which are potent monoamine reuptake inhibitors used in neurodegenerative disease research[2].
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Asymmetric Hydrogenation: Following the installation of the aryl group, the indenone double bond can be stereoselectively reduced. Recent advancements utilize Iridium-catalyzed asymmetric hydrogenation to convert 3-arylindenones into chiral 3-arylindanones with exceptional enantiomeric excess (ee)[4].
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Thermal Rearrangements: Under high-temperature thermolysis, 3-bromoindenone undergoes complex rearrangement and dimerization to yield benzo[c]fluorenone derivatives, which are valuable in materials science for organic electronics[5].
Figure 1: Mechanistic workflow for the synthesis of Indatraline analogs via 3-bromoindenone.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality (why the step is performed) and a validation metric (how to prove it worked).
Protocol A: One-Pot Synthesis of 3-Bromo-1H-inden-1-one
This protocol bypasses the isolation of highly unstable polybrominated intermediates by combining radical bromination and base-induced elimination into a single workflow[2].
Reagents: 1-Indanone (1.0 eq), N-Bromosuccinimide (NBS, 2.1 eq), AIBN (0.1 eq), Triethylamine (Et
Step-by-Step Procedure:
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Initiation: Dissolve 1-indanone in anhydrous DCE under an argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the brominated intermediates.
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Radical Bromination: Add NBS and AIBN. Heat the mixture to reflux (or irradiate with a visible light source) for 4 hours. Causality: The radical initiator abstracts a hydrogen atom from the benzylic/allylic positions, allowing NBS to install bromine atoms at the C3 position[5].
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Dehydrobromination: Cool the reaction to 0 °C and add Et
N dropwise. Stir for 2 hours at room temperature. Causality: The mild base induces an E2 elimination of HBr, restoring conjugation and forming the -unsaturated ketone. -
Workup & Purification: Quench with saturated aqueous NH
Cl. Extract with dichloromethane (DCM), dry over MgSO , and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc 9:1).
Self-Validation & Quality Control:
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TLC Monitoring: The starting 1-indanone (R
~0.4) must completely disappear, replaced by a distinct yellow spot (R ~0.6) under UV light (254 nm). -
NMR Confirmation: Run a
H NMR in CDCl . The reaction is validated as successful only if a sharp singlet at 6.23 ppm (integrating to 1H) is observed, confirming the vinylic proton of the indenone core[3].
Figure 2: One-pot synthetic pathway from 1-indanone to 3-bromo-1H-inden-1-one.
Protocol B: Suzuki Cross-Coupling to 3-(3,4-Dichlorophenyl)-1H-inden-1-one
This procedure demonstrates the utility of 3-bromoindenone in API synthesis[2].
Reagents: 3-Bromo-1H-inden-1-one (1.0 eq), 3,4-Dichlorophenylboronic acid (1.2 eq), Pd(PPh
Step-by-Step Procedure:
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Catalyst Activation: In a Schlenk flask, combine the bromoindenone, boronic acid, and Pd(PPh
) . Evacuate and backfill with argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II). -
Transmetalation Setup: Add degassed Toluene/Ethanol, followed by the aqueous Na
CO solution. Causality: The aqueous base is strictly required to coordinate with the boronic acid, forming a negatively charged boronate complex that facilitates transmetalation to the Palladium center. -
Coupling: Heat the biphasic mixture to 80 °C for 6 hours.
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Isolation: Cool to room temperature, separate the organic layer, wash with brine, dry, and concentrate. Recrystallize from hot ethanol.
Self-Validation & Quality Control:
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Visual Cue: The reaction mixture will transition from the bright yellow of the bromoindenone to a deeper orange/red as the highly conjugated 3-arylindenone forms.
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LC-MS: Validate the product mass (Expected [M+H]
for C H Cl O 275.0).
References
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[1] Cas 90271-93-5, 1H-Inden-1-one, 3-bromo - Properties and Identification. LookChem Database. URL:[Link]
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[5] Tutar, A., Cakmak, O., Balcı, M. (2001). Photobromination of indane: Preparation of bromoindenones and ready access to benzo[c]fluorenone skeleton. Tetrahedron. URL:[Link]
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[3] Absolute Asymmetric Synthesis of Organometallic Reagents and Chiral Crystallization. Chiba University Academic Repository. URL:[Link]
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[4] Yan, J., Nie, Y., Gao, F., Yuan, Q., Xie, F., Zhang, W. (2021). Ir-catalyzed asymmetric hydrogenation of 3-arylindenones for the synthesis of chiral 3-arylindanones. LookChem Academic Research. URL:[Link]
